Phosphorodithioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester

Description

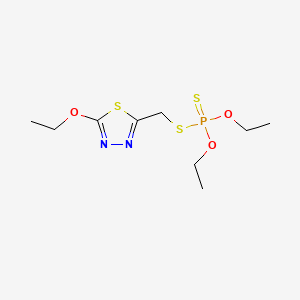

Phosphorodithioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is an organophosphorus compound characterized by a phosphorodithioate core (O,O-diethyl dithiophosphate) linked to a 5-ethoxy-substituted 1,3,4-thiadiazole ring via a methylthio group. This compound is structurally tailored for pesticidal activity, leveraging the electron-withdrawing thiadiazole moiety to enhance reactivity toward acetylcholinesterase inhibition.

Properties

CAS No. |

38090-86-7 |

|---|---|

Molecular Formula |

C9H17N2O3PS3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

diethoxy-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H17N2O3PS3/c1-4-12-9-11-10-8(18-9)7-17-15(16,13-5-2)14-6-3/h4-7H2,1-3H3 |

InChI Key |

DPVSTXCZBAIHLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN=C(S1)CSP(=S)(OCC)OCC |

Origin of Product |

United States |

Biological Activity

Phosphorodithioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and neurotoxic effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C₉H₁₇N₂O₃PS₃

- SMILES : CCOC1=NN=C(S1)CSP(=S)(OCC)OCC

- InChIKey : DPVSTXCZBAIHLX-UHFFFAOYSA-N

This phosphorodithioate derivative features a thiadiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance:

- Activity Against Bacteria : Research has shown that thiadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Shigella flexneri .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Shigella flexneri | 20 |

| Compound C | Candida albicans | 18 |

Neurotoxic Effects

Phosphorodithioic acid derivatives have been linked to neurotoxic effects primarily through their action on cholinesterase enzymes. Studies have demonstrated that exposure to similar compounds can lead to significant inhibition of acetylcholinesterase (AChE) activity, which is critical for neurotransmission.

Findings from Toxicological Studies

In a study involving rats, oral doses of related phosphorodithioate compounds resulted in:

- Reduced AChE Activity : Significant reductions in plasma and red blood cell AChE were observed at doses as low as 0.1 mg/kg body weight .

- Neurological Symptoms : At higher doses (0.6 - 0.9 mg/kg), symptoms included tremors and ataxia, indicating severe neurotoxicity .

Anti-inflammatory Properties

The anti-inflammatory potential of phosphorodithioic acid derivatives has also garnered attention. Research indicates that these compounds can modulate inflammatory pathways:

- Cytokine Modulation : In animal models, administration of phosphorodithioate compounds has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Effects in Animal Models

| Compound | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|---|

| Phosphorodithioate | 50 | 40 | 35 |

| Control | 0 | 0 | 0 |

Case Studies

- Case Study on Neurotoxicity : A study involving chronic exposure to phosphorodithioate compounds in rats revealed significant behavioral changes and biochemical alterations indicative of neurotoxicity. The NOAEL was determined to be around 0.25 mg/kg based on AChE inhibition .

- Case Study on Antimicrobial Efficacy : In vitro assays demonstrated that thiadiazole derivatives effectively inhibited bacterial growth at concentrations ranging from 10 to 100 μM, showcasing their potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Target Compound: The 5-ethoxy group on the thiadiazole ring distinguishes it from analogs with methoxy (e.g., methidathion), oxo (e.g., methidathion oxon), or alkylthio (e.g., phorate) substituents.

Methidathion (O,O-Dimethyl S-[(5-Methoxy-2-Oxo-1,3,4-Thiadiazol-3(2H)-yl)Methyl] Phosphorodithioate) :

Phorate (O,O-Diethyl S-[(Ethylthio)Methyl] Phosphorodithioate) :

- Replaces the thiadiazole ring with a simpler ethylthio-methyl group.

- Higher volatility and soil mobility due to reduced steric hindrance.

- Acute oral toxicity (rat LD₅₀): ~2–4 mg/kg, classified as highly toxic.

Phosphorodithioate vs. Phosphorothioate Derivatives

Key Data and Research Findings

Table 1: Comparative Properties of Selected Phosphorodithioates

Table 2: Metabolic and Environmental Stability

Mechanistic and Toxicological Insights

- Cholinesterase Inhibition : The thiadiazole ring enhances electrophilic reactivity at the phosphorus center, facilitating covalent binding to acetylcholinesterase.

- Ethoxy vs.

- Environmental Impact : Thiadiazole-containing compounds exhibit moderate persistence (e.g., methidathion DT₅₀: 14–28 days), whereas simpler analogs like phorate degrade faster due to sulfide oxidation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phosphorodithioic acid, O,O-diethyl S-((5-ethoxy-1,3,4-thiadiazol-2-yl)methyl) ester, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions with phosphorus pentasulfide and alcohols to form dithiophosphoric acid intermediates, followed by coupling with thiadiazole derivatives. Key parameters include temperature control (e.g., 60–80°C for esterification) and solvent selection (e.g., dimethylformamide for improved solubility). Catalysts like sodium hydride may enhance coupling efficiency . Optimization requires iterative monitoring via HPLC or GC-MS to track intermediate purity and yield.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is critical for verifying molecular conformation. Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters (e.g., a = 12.3944 Å, β = 102.815°) provide definitive structural validation . Complementary techniques include NMR (¹H/³¹P for phosphorus-thiadiazole linkages) and FT-IR to confirm functional groups like P=S (600–800 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with LC-MS analysis. Phosphorodithioates are prone to hydrolysis in alkaline conditions (pH > 9), forming thiophosphate byproducts. Buffered solutions (pH 4–7) and inert atmospheres (N₂) are recommended for long-term storage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thiadiazole moiety in cross-coupling reactions?

- Methodological Answer : Computational modeling (DFT) can predict electron density distribution at sulfur and nitrogen atoms in the thiadiazole ring. For example, substituents like ethoxy groups at position 5 increase electron density at S-methylene, enhancing nucleophilic substitution kinetics. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound and analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (e.g., solvent polarity, cell line variability). Standardized protocols (e.g., OECD guidelines for cytotoxicity) and meta-analysis of structure-activity relationships (SAR) across analogs (e.g., methidathion ) are critical. Dose-response curves (IC₅₀ comparisons) and molecular docking studies can clarify mechanistic inconsistencies .

Q. How can environmental fate studies be designed to assess the compound’s persistence and metabolite formation?

- Methodological Answer : Use radiolabeled (¹⁴C) compound in soil/water microcosms to track degradation pathways. Aerobic/anaerobic conditions and microbial consortia (e.g., Pseudomonas spp.) should be tested. LC-HRMS identifies metabolites (e.g., oxidized thiadiazole rings or hydrolyzed phosphates). Field trials with split-plot designs (e.g., randomized blocks for soil types) enhance ecological relevance .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in thiadiazole-phosphorodithioate hybrids?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and XPS (X-ray photoelectron spectroscopy) detect tautomeric shifts (e.g., thione-thiol interconversion). For example, sulfur K-edge XANES differentiates S=O and S-H bonding states. Time-resolved fluorescence spectroscopy quantifies equilibrium constants under thermal stress .

Methodological Notes

- Data Contradictions : Cross-validate crystallographic data (e.g., unit cell parameters ) with computational models (e.g., Gaussian09) to resolve discrepancies in bond angles or torsion .

- Safety Protocols : MSDS guidelines (e.g., handling powders under fume hoods, PPE for dermal protection) are mandatory due to acetylcholinesterase inhibition risks .

- Environmental Impact : Follow INCHEMBIOL project frameworks for integrating abiotic/biotic transformation data into risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.